

In-Depth Technical Guide: 2-Thienyltrimethylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Thienyltrimethylsilane*

Cat. No.: B095980

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: Trimethyl(2-thienyl)silane[1][2] IUPAC Name: trimethyl(thiophen-2-yl)silane[2]

CAS Number: 18245-28-8[1]

Molecular and Physical Properties

This section summarizes the key physical and chemical properties of **2-Thienyltrimethylsilane**.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ SSi	[1]
Molecular Weight	156.32 g/mol	[1]
Appearance	Colorless liquid	N/A
Boiling Point	168-170 °C	N/A
Density	0.939 g/mL at 25 °C	N/A
Refractive Index (n ²⁰ /D)	1.506	N/A

Synthesis and Experimental Protocols

The primary synthetic route to **2-Thienyltrimethylsilane** is through a Grignard reaction, a robust and well-established method for forming carbon-silicon bonds.

Grignard Reaction Protocol

This protocol details the synthesis of **2-Thienyltrimethylsilane** from 2-bromothiophene.

Materials:

- 2-Bromothiophene
- Magnesium turnings
- Trimethylchlorosilane
- Anhydrous diethyl ether
- Iodine (for activation)
- Saturated aqueous solution of ammonium chloride
- Anhydrous magnesium sulfate
- Nitrogen or Argon gas (for inert atmosphere)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath

- Heating mantle
- Standard glassware for work-up and purification

Procedure:[3]

- Preparation of Glassware: All glassware must be flame-dried under a vacuum and subsequently cooled under an inert atmosphere of nitrogen or argon to ensure anhydrous conditions.
- Grignard Reagent Formation:
 - Place magnesium turnings (1.2 equivalents) into the three-necked flask.
 - Add a small crystal of iodine to activate the magnesium surface.
 - Cover the magnesium with anhydrous diethyl ether.
 - Slowly add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by a gentle reflux and a change in color.
 - After the initial reaction subsides, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent, 2-thienylmagnesium bromide.
- Reaction with Silane:
 - Cool the Grignard solution to 0 °C using an ice bath.
 - Slowly add trimethylchlorosilane (1.1 equivalents) dropwise via a syringe.
 - Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
- Work-up and Purification:
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-thienyltrimethylsilane**.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of **2-Thienyltrimethylsilane**.

Mass Spectrometry

The mass spectrum of trimethyl(2-thienyl)silane is available through the NIST WebBook.[\[1\]](#) The fragmentation pattern is characteristic of a trimethylsilyl group and a thienyl moiety.

Infrared (IR) Spectroscopy

The IR spectrum of organosilicon compounds exhibits characteristic bands. For **2-Thienyltrimethylsilane**, the following absorptions are expected:

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3100-3000	C-H stretch (aromatic)	Medium
~2960-2850	C-H stretch (aliphatic, Si-CH ₃)	Strong
~1410	Si-CH ₂	Medium
~1250	Si-CH ₃ symmetric deformation	Strong, sharp
~840	Si-C stretch	Strong
~700	C-S stretch	Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for **2-thienyltrimethylsilane** are not readily available in public databases, the expected chemical shifts can be predicted based on similar structures. For illustrative purposes, the NMR data for the closely related compound, (E)-triethyl(2-(thiophen-2-yl)vinyl) silane, is presented below.[4]

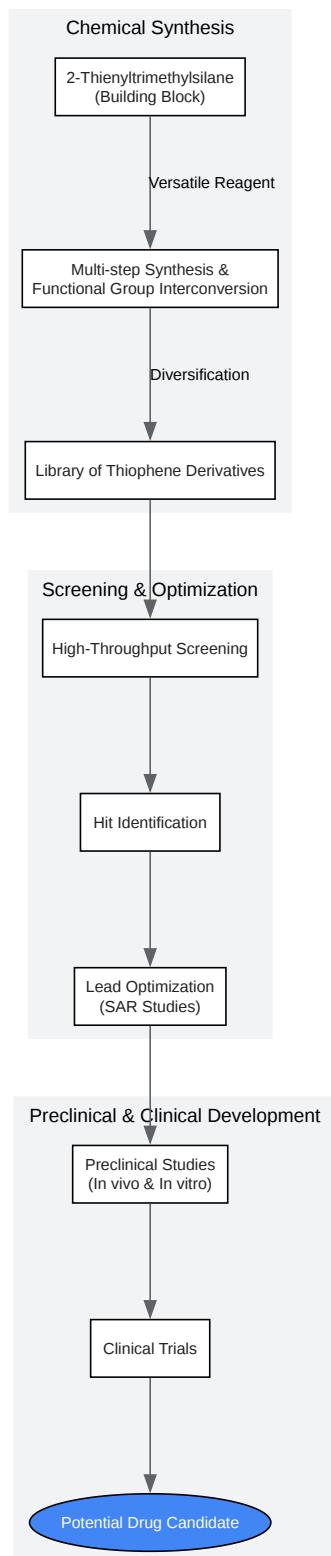
¹H NMR (CDCl₃):[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29	dd, $J = 4.8, 1.2$ Hz	1H	Thiophene H
7.26 – 7.25	m	1H	Thiophene H
7.19	dd, $J = 3.0, 1.2$ Hz	1H	Thiophene H
6.89	d, $J = 19.2$ Hz	1H	Vinyl H
6.19	d, $J = 19.2$ Hz	1H	Vinyl H
0.98	t, $J = 7.8$ Hz	9H	Si-CH ₂ -CH ₃
0.64	q, $J = 7.8$ Hz	6H	Si-CH ₂ -CH ₃

¹³C NMR (CDCl₃):[4]

Chemical Shift (δ) ppm	Assignment
142.33	Thiophene C
138.60	Vinyl C
125.79	Thiophene C
125.58	Thiophene C
124.85	Thiophene C
122.32	Vinyl C
7.37	Si-CH ₂ -CH ₃
3.48	Si-CH ₂ -CH ₃

Applications in Drug Development


The thiophene ring is a well-recognized privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows for the modulation of physicochemical and pharmacokinetic properties of drug candidates. The introduction of a trimethylsilyl group can further enhance lipophilicity and metabolic stability.

While specific drugs derived directly from **2-thienyltrimethylsilane** are not prominent in the literature, its utility lies as a versatile building block in the synthesis of more complex, biologically active molecules. The silyl group can act as a directing group in electrophilic aromatic substitution or be converted to other functional groups, enabling diverse synthetic transformations.

Logical Workflow in Drug Discovery

The following diagram illustrates the potential role of silylated heterocycles, such as **2-thienyltrimethylsilane**, in a typical drug discovery workflow.

Role of Silylated Heterocycles in Drug Discovery

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Silane, trimethyl-2-thienyl- [webbook.nist.gov]
- 2. Trimethyl(thiophen-2-yl)silane; AMTSi021; 2-trimethylsilylthiophene; Trimethyl-2-thienylsilane; Silane,trimethyl-2-thienyl; Trimethyl(2-thienyl)silane; 2-thienyl trimethylsilane; 2-Trimethylsilylthiophene | Chemrio [chemrio.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Thienyltrimethylsilane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095980#2-thienyltrimethylsilane-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com